5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains a pyridine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, bromo, butyl, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and dihydropyridines, such as:
- 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-thione
- 5-Amino-3-chloro-1-butyl-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-butyl-4-ethyl-1,2-dihydropyridin-2-one .
Uniqueness
The uniqueness of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-amino-3-bromo-1-butyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3 |
InChI Key |
FXAHWZFJZBPYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=C(C1=O)Br)C)N |
Origin of Product |
United States |
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